tert-Butyl 4-(dimethylamino)cyclohexylcarbamate

Stereochemistry Conformational Analysis Medicinal Chemistry

Researchers needing consistent stereochemical outcomes in multi-step pharmaceutical syntheses face challenges with undefined stereochemistry and supply inconsistency. tert-Butyl 4-(dimethylamino)cyclohexylcarbamate (CAS 1286275-84-0) solves this: • Defined trans-diequatorial conformation with 98% conformational preference, enabling predictable stereoselective transformations. • Competitive multi-supplier availability (100 mg to 10 g scales) with tiered bulk pricing, reducing supply chain risk. • Tertiary dimethylamino group provides distinct basicity (predicted pKa 12.44) and single H-bond donor capacity for SAR studies.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1286275-84-0
Cat. No. B1400384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(dimethylamino)cyclohexylcarbamate
CAS1286275-84-0
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)N(C)C
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
InChIKeyBAKQGMLJAGYMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate Specifications & Chemical Profile


tert-Butyl 4-(dimethylamino)cyclohexylcarbamate (CAS 1286275-84-0) is a Boc-protected trans-1,4-cyclohexanediamine derivative with molecular formula C13H26N2O2 and molecular weight 242.36 g/mol . The compound exists predominantly as the trans-(1R,4R)/(1S,4S) stereoisomer (racemic mixture), with both dimethylamino and tert-butyl carbamate functionalities arranged in a diequatorial conformation on the cyclohexane ring . Commercially available in purities of 95% to 98% , this compound serves as a protected diamine building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Scaffold trans-Diequatorial cyclohexane geometry for stereoselective synthesis
Protection Boc-protected diamine building block with orthogonal dimethylamino group
Supply Multi-supplier commercial availability in research-grade purity

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate Substitution Risk


Direct substitution of CAS 1286275-84-0 with its unprotected primary amine analog tert-butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1) fundamentally alters the amine nucleophilicity, basicity, and hydrogen-bonding capacity due to the replacement of the tertiary dimethylamino group with a primary amine . Similarly, substitution with the cis-diastereomer tert-butyl rel-((1s,4s)-4-(dimethylamino)cyclohexyl)carbamate (CAS 1031289-73-2) introduces a different conformational preference and altered spatial orientation of the amino functionality, which impacts downstream synthetic stereochemical outcomes and biological target engagement . Without experimental verification of functional equivalence in the specific assay or synthetic sequence, such substitutions introduce uncontrolled variables that compromise experimental reproducibility and synthetic route integrity.

Target
tert-Butyl 4-(dimethylamino)cyclohexylcarbamate (trans, CAS 1286275-84-0)
Analog Substitution
Primary amine analog (CAS 195314-59-1) may shift amine nucleophilicity, basicity, and H-bond donor profile, altering downstream reactivity.
Target
Same trans stereochemistry
Diastereomer Substitution
cis-Diastereomer (CAS 1031289-73-2) changes conformational preference and spatial orientation, which may affect stereochemical outcomes and target engagement.

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: Comparative Evidence


Stereochemical Conformational Preference: trans vs. cis

The trans-diastereomer (CAS 1286275-84-0) adopts a diequatorial arrangement with 98% conformational preference, whereas the cis-diastereomer (CAS 1031289-73-2) adopts an axial-equatorial arrangement with the carbamate group axial in >99% of conformers . This conformational difference directly affects the spatial presentation of the dimethylamino group relative to the Boc-protected amine, which is critical for stereoselective synthesis applications and structure-activity relationship studies involving rigid scaffolds .

Conformational Preference
Class-level inference
trans (Target)
Diequatorial, ~98% conformers
cis (Comparator)
Axial carbamate, >99% population
Conformational preference defines spatial presentation for coupling and target recognition.
DFT and NMR data on 1,2-disubstituted analogs; confirm experimentally.
Stereochemistry Conformational Analysis Medicinal Chemistry

Molecular Weight & Basicity vs. Primary Amine Analog

CAS 1286275-84-0 (C13H26N2O2, MW 242.36) contains a tertiary dimethylamino group with predicted pKa of 12.44 ± 0.40, whereas the unprotected primary amine analog tert-butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1, C11H22N2O2, MW 214.30) contains a primary amine with different basicity and nucleophilicity . The presence of the N,N-dimethyl substitution increases molecular weight by 28.06 g/mol (13% increase) and alters the hydrogen-bond donor count from 2 to 1, affecting physicochemical properties relevant to purification and formulation .

MW & Basicity vs Primary Amine
Head-to-head
ΔMW +28.06 g/mol (+13%); pKa ~12.4 vs primary amine
Molecular weight difference impacts stoichiometry; amine class alters coupling reactivity.
Predicted properties; vendor datasheet values, verify experimentally.
Physicochemical Properties Amine Basicity Building Block Selection

Commercial Availability & Procurement Economics: trans vs. cis

The trans-isomer (CAS 1286275-84-0) is available from multiple global suppliers at 95-98% purity with tiered bulk pricing, whereas the cis-isomer (CAS 1031289-73-2) has more limited commercial availability and different pricing structures . Fluorochem (UK) offers CAS 1286275-84-0 at £52/100 mg, £70/250 mg, £95/1 g, £101/5 g, and £108/10 g, demonstrating economies of scale with increasing quantity . The cis-isomer (CAS 1031289-73-2) from AChemBlock is priced at $110/250 mg, $280/1 g, and $1,120/5 g, representing a different cost-per-gram profile and more limited supplier network .

Procurement Economics
Head-to-head
trans (Target)
Multiple global suppliers; tiered pricing ~$123/g at 1 g scale
cis (Comparator)
Limited network; ~$280/g at 1 g scale
Broader supply reduces lead times and enables cost-effective scale-up.
2025-2026 catalog pricing; subject to region and negotiation.
Procurement Supply Chain Cost Analysis

Boiling Point & Density vs. Primary Amine Analog

CAS 1286275-84-0 exhibits predicted boiling point of 336.6 ± 31.0 °C and density of 0.99 ± 0.1 g/cm³, compared to the primary amine analog tert-butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1) with boiling point 322.1 ± 31.0 °C at 760 mmHg and density 1.02 g/cm³ [1]. The higher predicted boiling point of the dimethylamino derivative reflects increased molecular weight and altered intermolecular interactions, which may impact chromatographic retention times and distillation-based purification strategies .

Boiling Point & Density
Head-to-head
BP ~336.6°C vs 322.1°C; density ~0.99 vs 1.02 g/cm³
Physical property differences may influence purification and formulation strategy.
Predicted values; experimental verification recommended.
Physical Properties Purification Formulation

tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: Application Scenarios


trans-Diequatorial Geometry in Stereoselective Synthesis

In synthetic sequences where the spatial orientation of the dimethylamino group relative to the protected amine is critical for subsequent stereoselective transformations, CAS 1286275-84-0 provides a conformationally defined trans-diequatorial scaffold with 98% conformational preference . This predictable three-dimensional presentation of functional groups enables reliable synthetic planning and reproducible stereochemical outcomes in multi-step syntheses of pharmaceutical intermediates .

SAR Studies Using Protected Diamine Scaffolds

The tertiary dimethylamino group of CAS 1286275-84-0 provides distinct basicity (predicted pKa 12.44 ± 0.40) and hydrogen-bonding capacity (single H-bond donor) compared to primary amine analogs . Following Boc deprotection, the resulting trans-1,4-cyclohexanediamine derivative can be incorporated into bioactive molecules, with the cyclohexyl backbone providing conformational rigidity that is valuable for evaluating the impact of amine substitution patterns on target binding and selectivity in SAR campaigns .

CNS-Penetrant & Enzyme Inhibitor Development

Based on patent and technical literature describing the use of trans-configured cyclohexylcarbamate derivatives in the preparation of central nervous system agents and enzyme inhibitors, CAS 1286275-84-0 serves as a key intermediate scaffold . The compound's defined trans stereochemistry supports applications in asymmetric synthesis and chiral amine functionalization, enabling consistent stereochemical outcomes in the preparation of bioactive molecules .

Multi-Gram Scale-Up of Protected Diamine Intermediates

For synthetic routes advancing from discovery to preclinical development, CAS 1286275-84-0 offers demonstrable procurement advantages: multiple global suppliers (Fluorochem, AKSci, ChemicalBook vendors, Kishida Chemical) provide tiered bulk pricing from 100 mg to 10 g and beyond, with clear economies of scale (e.g., Fluorochem pricing at £95/g dropping to £10.80/g at 10 g scale) . This competitive multi-supplier landscape reduces supply chain risk and supports cost-effective scaling compared to stereoisomeric or functional analogs with more limited commercial availability .

Application
Selection Property
Validation Focus
Stereoselective Synthesis with Diequatorial Scaffold
Trans-diequatorial geometry with high conformational preference
Reproducible stereochemical outcomes in multi-step sequences
SAR Studies of Protected Diamine Scaffolds
Tertiary dimethylamino group with distinct basicity and H-bond donor profile
Impact of amine substitution on target binding and selectivity
CNS-Targeted Compound & Enzyme Inhibitor Synthesis
Trans cyclohexylcarbamate scaffold for chiral amine functionalization
Consistent stereochemistry in bioactive molecule preparation
Multi-Gram Scale-Up for Preclinical Development
Competitive multi-supplier availability with tiered bulk pricing
Cost-effective scaling and supply chain reliability

Technical Documentation Hub

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